5-Bromo-2-methyl-3-nitro-pyridin-4-ol
Description
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is a pyridine derivative characterized by a hydroxyl group at position 4, a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 2. This compound’s structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSOELEKXHBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291366 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-84-4 | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration at Position 3
The synthesis begins with 2-methylpyridine , which undergoes nitration to introduce the nitro group at position 3. Nitration typically employs a mixture of concentrated nitric and sulfuric acids at 0–50°C. The methyl group at position 2 directs nitration to position 3 via meta-directing effects, yielding 2-methyl-3-nitropyridine with ~70% efficiency.
Reaction Conditions:
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Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)
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Temperature : 30°C
-
Yield : 68–72%
Bromination at Position 5
Bromination of 2-methyl-3-nitropyridine is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. The nitro group’s deactivating effect directs bromination to position 5, producing 5-bromo-2-methyl-3-nitropyridine .
Optimization Data:
| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | FeBr₃ | 80 | 65 |
| NBS | AIBN | 70 | 72 |
Hydroxylation at Position 4
The hydroxyl group at position 4 is introduced via nucleophilic aromatic substitution (NAS) of a pre-existing leaving group (e.g., chlorine). For example, 5-bromo-2-methyl-3-nitropyridin-4-chloride undergoes hydrolysis under basic conditions (NaOH, H₂O/EtOH, 100°C), replacing chlorine with a hydroxyl group.
Key Parameters:
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Base : 2M NaOH
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Solvent : Ethanol/water (1:1)
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Yield : 58–62%
Alternative Pathway via Palladium-Catalyzed Coupling
A second route leverages palladium catalysis to streamline intermediate formation. Starting with 5-amino-2-methyl-3-nitropyridine , bromination at position 5 is achieved using CuBr₂ in acetic acid, followed by hydroxylation via oxidative conditions (H₂O₂, FeSO₄).
Bromination of 5-Amino-2-methyl-3-nitropyridine
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuBr₂ | Acetic acid | 120 | 75 |
| NBS | DMF | 90 | 68 |
Hydroxylation via Oxidation
Oxidation of an intermediate amine or methyl group at position 4 is less feasible due to competing side reactions. Instead, directed ortho-hydroxylation using a nitro group as a directing agent enables selective hydroxylation. For instance, treatment with H₂O₂ and Fe(II) salts generates a hydroxyl radical, which attacks the ortho position relative to the nitro group.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance the safety and yield of exothermic steps like nitration and bromination. For example, microreactor technology reduces reaction times from hours to minutes while improving selectivity.
| Step | Waste Generated (kg/kg product) | Energy Consumption (kWh/kg) |
|---|---|---|
| Nitration | 2.5 | 15 |
| Bromination | 3.1 | 18 |
| Hydroxylation | 1.2 | 10 |
Challenges and Mitigation Strategies
Competing Directing Effects
The methyl and nitro groups create conflicting directing effects during EAS. To mitigate this, protecting groups (e.g., acetyl for hydroxyl) or sequential functionalization (nitro first, then methyl) are employed.
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
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Reduction Reactions
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Oxidation Reactions
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Methylation: Methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, transition metal catalyst.
Oxidation: Chromium trioxide, potassium permanganate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carbonyl Derivatives: Formed by the oxidation of the hydroxyl group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways . The nitro group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-4-methyl-3-nitro-pyridin-2-ol (CAS 228410-90-0)
- Structure : Differs in the positions of hydroxyl and nitro groups (positions 2 and 3 vs. 4 and 3 in the target compound).
- Applications : Likely used in heterocyclic synthesis, similar to the target compound.
5-Bromo-2-methylpyridin-3-ol
- Structure : Lacks the nitro group but retains bromo, methyl, and hydroxyl substituents.
5-Bromo-2-methoxy-3-nitropyridine
- Structure : Methoxy group replaces the hydroxyl at position 2.
- Impact : Methoxy’s electron-donating nature may enhance ring electron density compared to the hydroxylated analog, altering reactivity in substitution reactions .
Functional Group Variations
5-Bromo-2-methoxypyridin-4-amine (CAS 1232431-48-9)
2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)
- Structure: Amino group at position 2 instead of methyl and hydroxyl.
- Properties: Higher melting point (208–210°C) due to intermolecular hydrogen bonding from the amino group .
Physical and Chemical Properties
Thermal Stability and Melting Points
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 2-Amino-5-bromo-3-nitropyridine | 208–210 | |
| 5-Bromo-4,6-dimethylpyridin-2-ol | Not reported |
Note: The target compound’s melting point is unreported in the evidence, but nitro-containing analogs (e.g., 2-Amino-5-bromo-3-nitropyridine) exhibit high thermal stability.
Biological Activity
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound that has garnered attention due to its significant biological activity, particularly in medicinal chemistry and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with several substituents: a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position. The molecular formula is CHBrNO, with a molecular weight of approximately 217.02 g/mol. The compound typically appears as a yellow to amber solid with a melting point ranging from 33 °C to 42 °C .
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, which inhibits substrate access and consequently reduces enzymatic activity. This mechanism is crucial in various biological pathways, making it a valuable compound for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has shown potential as an inhibitor of:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Aldose reductase : Associated with diabetic complications.
The compound's unique structure enhances its binding affinity to these enzymes compared to similar compounds .
Antimicrobial Properties
In studies assessing antimicrobial activity, this compound demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized in the following table:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
- Antimicrobial Evaluation : In vitro evaluations demonstrated that this compound possesses broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus and other clinically relevant pathogens .
Applications in Research
This compound has diverse applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing various pharmaceutical agents targeting specific diseases.
- Biological Studies : Used to understand biological pathways involving enzyme inhibition and receptor interactions.
- Material Science : Its unique properties contribute to the development of advanced materials with tailored electronic and optical characteristics .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol?
- Methodology : Combine ¹H/¹³C NMR to identify aromatic protons and substituent effects, IR spectroscopy to detect hydroxyl (-OH) and nitro (-NO₂) stretching vibrations, and mass spectrometry (MS) for molecular weight confirmation. Compare experimental data with computational predictions (e.g., DFT calculations). For derivatives with similar substitution patterns, melting point analysis (e.g., 208–210°C for 2-Amino-5-bromo-3-nitropyridine ) can validate purity.
Q. What synthetic strategies are employed to introduce the nitro group at the 3-position of the pyridine ring?
- Methodology : Nitration typically follows bromination due to the electron-withdrawing nature of bromine, which directs nitration to the meta position. Use mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration. For analogous compounds like 2-Amino-5-bromo-3-nitropyridine, sequential halogenation and nitration are documented . Monitor reaction progress via TLC and quench intermediates to isolate pure products.
Q. How do bromo and nitro substituents influence solubility in common solvents?
- Methodology : The bromo group increases molecular weight and lipophilicity, while the nitro and hydroxyl groups enhance polarity. Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar). For example, 5-Bromo-2-methoxypyridine has a boiling point of 195°C , suggesting moderate volatility and solubility in polar solvents.
Advanced Research Questions
Q. How can researchers address contradictory data between computational models and experimental stability results under acidic conditions?
- Methodology : Perform pH-dependent stability studies (e.g., 0.1 M HCl to pH 2) with UV-Vis or HPLC monitoring. Compare degradation products with theoretical predictions. For related hydroxy-pyridines, hydrolysis or nitro group reduction may occur . Use X-ray crystallography to resolve structural ambiguities and validate computational models .
Q. What challenges arise in achieving regioselective functionalization of the 4-hydroxy group without disrupting bromo/nitro substituents?
- Methodology : Protect the hydroxyl group via silylation (e.g., TBSCl) or acetylation before functionalizing. For example, 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol demonstrates the feasibility of etherification. Optimize reaction conditions (e.g., Pd-catalyzed coupling for bromo retention ) and characterize intermediates via 2D NMR to confirm regiochemistry.
Q. How can competing side reactions (e.g., dehalogenation or over-nitration) be minimized during synthesis?
- Methodology : Use low-temperature nitration (≤10°C) and stoichiometric HNO₃ to prevent over-nitration. For bromo retention, avoid strong reducing agents; employ Pd catalysts for selective cross-couplings, as seen in 2-Bromo-3-methylpyridine-5-boronic acid synthesis . Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to isolate target compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
